molecular formula C34H34N4O2S2 B12692038 4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone CAS No. 78010-20-5

4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone

Cat. No.: B12692038
CAS No.: 78010-20-5
M. Wt: 594.8 g/mol
InChI Key: YZFSVFZAJFLQHY-UHFFFAOYSA-N
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Description

4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is a complex organic compound that features a piperazine ring substituted with phenyl groups and a disulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfanyl linkage can yield sulfoxides or sulfones, while reduction of the ketone group can produce the corresponding alcohol .

Scientific Research Applications

4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone involves its interaction with specific molecular targets. The piperazine ring and phenyl groups can interact with enzymes or receptors, leading to modulation of their activity. The disulfanyl linkage may also play a role in the compound’s biological effects by forming reversible covalent bonds with thiol groups in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is unique due to its disulfanyl linkage, which imparts distinct chemical and biological properties. This feature differentiates it from other similar compounds and may contribute to its potential therapeutic applications .

Properties

CAS No.

78010-20-5

Molecular Formula

C34H34N4O2S2

Molecular Weight

594.8 g/mol

IUPAC Name

[2-[[2-(4-phenylpiperazine-1-carbonyl)phenyl]disulfanyl]phenyl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C34H34N4O2S2/c39-33(37-23-19-35(20-24-37)27-11-3-1-4-12-27)29-15-7-9-17-31(29)41-42-32-18-10-8-16-30(32)34(40)38-25-21-36(22-26-38)28-13-5-2-6-14-28/h1-18H,19-26H2

InChI Key

YZFSVFZAJFLQHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5CCN(CC5)C6=CC=CC=C6

Origin of Product

United States

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